(3-Amino-2-methylpropyl)dimethylamine chemical properties and structure
(3-Amino-2-methylpropyl)dimethylamine chemical properties and structure
An In-depth Technical Guide to (3-Amino-2-methylpropyl)dimethylamine: A Versatile Diamine Scaffold for Advanced Chemical Applications
Introduction
(3-Amino-2-methylpropyl)dimethylamine, a structurally unique diamine featuring both a primary and a tertiary amine, serves as a pivotal building block in modern organic synthesis. Its distinct functionalities, separated by a chiral propane backbone, offer differential reactivity that medicinal chemists and material scientists can strategically exploit. This guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, and applications, with a focus on its utility in drug development and asymmetric catalysis. As a Senior Application Scientist, my objective is to not only present the data but also to provide the underlying rationale for the synthetic strategies and analytical methodologies discussed, reflecting field-proven insights for researchers and development professionals.
Section 1: Core Chemical and Physical Properties
(3-Amino-2-methylpropyl)dimethylamine is a liquid at standard conditions, possessing the characteristic amine odor.[1][2] Its fundamental properties are summarized below, providing the foundational data required for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 6105-72-2 | [1][2][3] |
| Molecular Formula | C₆H₁₆N₂ | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| InChI Key | DAMJSIMZZSEQRD-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | NCC(C)CN(C)C | [1][2] |
| EC Number | 228-061-0 | [1][2] |
Section 2: Molecular Structure and Stereochemistry
The utility of (3-Amino-2-methylpropyl)dimethylamine is intrinsically linked to its molecular architecture. The structure contains a chiral center at the C2 position (the carbon atom bearing the methyl group), meaning it can exist as two distinct enantiomers, (R) and (S). This chirality is a critical feature, as different enantiomers of a molecule can exhibit vastly different biological activities and physical properties.[3]
The molecule's key structural features are:
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A Primary Amine (-NH₂): This group is a potent nucleophile and a site for hydrogen bonding. It is readily available for a wide range of chemical modifications, such as alkylation, acylation, and sulfonylation.[3]
-
A Tertiary Amine (-N(CH₃)₂): This group is more sterically hindered and strongly basic but is not nucleophilic in the same way as the primary amine. It primarily influences the molecule's overall basicity and solubility, which are key pharmacokinetic determinants.[3]
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A Chiral Center: The methyl-substituted carbon creates a stereocenter, which is fundamental for its application in asymmetric synthesis and for creating stereospecific drug candidates.
Caption: Chemical structure of (3-Amino-2-methylpropyl)dimethylamine with the chiral center indicated by (*).
The differential reactivity between the two amine groups is a cornerstone of its synthetic value, allowing for selective functionalization. For instance, the primary amine can be selectively acylated in the presence of the tertiary amine under controlled conditions. This allows for the construction of complex molecules where each nitrogen serves a distinct purpose in the final structure's function.
Section 3: Synthesis and Derivatization Strategies
While multiple synthetic routes can be conceptualized, one of the most direct and efficient methods for preparing substituted 1,3-diamines is through reductive amination.
Hypothetical Synthesis via Reductive Amination
A robust, one-pot synthesis of (3-Amino-2-methylpropyl)dimethylamine can be envisioned starting from 3-(dimethylamino)-2-methylpropanal.[3] This approach involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by an in-situ reduction to the desired primary amine.
Caption: Conceptual workflow for the synthesis of (3-Amino-2-methylpropyl)dimethylamine via reductive amination.
Protocol: Reductive Amination of 3-(Dimethylamino)-2-methylpropanal
This protocol is a representative, conceptual methodology. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(dimethylamino)-2-methylpropanal (1.0 eq) and a suitable solvent such as methanol (MeOH).
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Imine Formation: Add ammonium acetate (NH₄OAc, 1.5 eq) to the solution. The rationale for using an ammonium salt is to provide a controlled source of ammonia for imine formation. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. NaBH₃CN is the reductant of choice here because it is mild and selectively reduces the imine in the presence of the starting aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding 1M HCl to decompose the excess reducing agent. Adjust the pH to >12 with 5M NaOH to ensure both amines are in their free-base form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The choice of solvent is critical for efficiently recovering the polar diamine product.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the final high-purity diamine.
Derivatization of the Primary Amine
The primary amine serves as a versatile handle for building molecular complexity. Key derivatization strategies include:
-
N-Alkylation/N-Arylation: Reaction with electrophiles like alkyl halides or aryl halides introduces new substituents, which is a common strategy for tuning a drug candidate's lipophilicity and target-binding profile.[3]
-
Acylation and Sulfonylation: Converting the primary amine to an amide or sulfonamide with acyl or sulfonyl chlorides can alter the electronic properties and introduce new hydrogen bond acceptors, impacting solubility and biological activity.[3]
Section 4: Applications in Drug Development and Catalysis
The unique bifunctional nature of (3-Amino-2-methylpropyl)dimethylamine makes it a privileged scaffold in medicinal chemistry and a precursor for specialized ligands.
Scaffold in Medicinal Chemistry
Dimethylamine derivatives are prevalent in a wide range of FDA-approved drugs.[4] The (3-Amino-2-methylpropyl)dimethylamine moiety is particularly valuable as a side chain or core component in pharmacologically active agents. For example, the related structure, 3-dimethylamino-2-methyl propyl chloride, is a key intermediate in the synthesis of Levomepromazine, a phenothiazine neuroleptic drug.[4] The dimethylamino group often improves aqueous solubility and can form salt bridges with biological targets, while the primary amine offers a site for attaching the molecule to a larger pharmacophore.
Caption: The role of (3-Amino-2-methylpropyl)dimethylamine as a versatile building block in drug development and catalysis.
Precursor for Chiral Ligands
The chiral nature of this diamine makes it an attractive starting material for the synthesis of chiral ligands used in asymmetric catalysis.[3] By reacting the primary amine with other functional groups, complex polydentate ligands can be created. These ligands can coordinate with transition metals to form catalysts that selectively produce one enantiomer of a chiral product—a process of immense importance in the pharmaceutical industry where often only one enantiomer is therapeutically active.
Section 5: Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of (3-Amino-2-methylpropyl)dimethylamine. While specific spectra are lot-dependent, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR (Proton NMR): The spectrum would be complex but highly informative. Key expected signals include:
-
A singlet integrating to 6 protons for the two equivalent methyl groups on the tertiary amine (-N(CH₃)₂).
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A doublet for the methyl group at the C2 chiral center (-CH(CH₃)-).
-
Multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propane backbone.
-
A broad singlet for the primary amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum should show 6 distinct carbon signals corresponding to each carbon atom in the unique electronic environments of the molecule.
-
FT-IR (Infrared Spectroscopy): The IR spectrum would prominently feature N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 116 or 117, respectively, confirming the molecular weight.
Section 6: Safety and Handling
(3-Amino-2-methylpropyl)dimethylamine is a hazardous substance that requires careful handling to minimize risk.
| Hazard Class | GHS Statements | Precautionary Measures |
| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin. | P280: Wear protective gloves/clothing. P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. |
| Eye Damage | H314: Causes severe skin burns and eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P261: Avoid breathing vapors. P272: Contaminated work clothing should not be allowed out of the workplace. |
Handling Protocol:
-
Always use this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and combustible materials.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(3-Amino-2-methylpropyl)dimethylamine is more than a simple diamine; it is a sophisticated chemical tool. Its unique combination of a primary amine, a tertiary amine, and a chiral center provides a platform for diverse synthetic applications, from the rational design of new pharmaceuticals to the development of novel catalytic systems. Understanding its core properties, synthetic accessibility, and reactivity is key to unlocking its full potential in research and development.
References
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PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
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